N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine
CAS No.: 333357-43-0
Cat. No.: VC6281076
Molecular Formula: C17H19NO6S
Molecular Weight: 365.4
* For research use only. Not for human or veterinary use.
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine - 333357-43-0](/images/structure/VC6281076.png)
Specification
CAS No. | 333357-43-0 |
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Molecular Formula | C17H19NO6S |
Molecular Weight | 365.4 |
IUPAC Name | 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetic acid |
Standard InChI | InChI=1S/C17H19NO6S/c1-12-4-6-13(7-5-12)18(11-17(19)20)25(21,22)14-8-9-15(23-2)16(10-14)24-3/h4-10H,11H2,1-3H3,(H,19,20) |
Standard InChI Key | YHZXOYUJGCFJLF-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Introduction
Chemical Identity and Nomenclature
Systematic Identification
N-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetic acid . The compound’s structure integrates three key components:
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A 3,4-dimethoxyphenylsulfonyl group, providing electron-rich aromatic characteristics.
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A 4-methylphenyl (p-tolyl) substituent, contributing hydrophobic interactions.
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A glycine residue (), enabling hydrogen bonding and zwitterionic behavior .
Synonyms and Registry Identifiers
The compound is cataloged under multiple identifiers across chemical databases (Table 1):
Table 1: Key identifiers for N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine.
Commercial suppliers such as Vitas-M Lab list the compound under the identifier STL199880, highlighting its availability for research use .
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure (Fig. 1) features:
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A 3,4-dimethoxybenzenesulfonyl group (), where methoxy groups at positions 3 and 4 enhance solubility and modulate electronic effects.
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A 4-methylphenyl group () attached to the sulfonamide nitrogen, contributing steric bulk and lipophilicity.
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A glycine moiety () linked via a sulfonamide bond, enabling potential zwitterion formation in aqueous environments .
The sulfonamide bridge () adopts a tetrahedral geometry, facilitating planar alignment with aromatic rings and stabilizing intermolecular interactions .
Computational Descriptors
Quantum mechanical calculations yield the following properties:
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Polar Surface Area (PSA): 109.95 Ų, indicative of moderate hydrogen-bonding capacity .
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LogP (Octanol-Water Partition Coefficient): ~3.5 (estimated), suggesting balanced lipophilicity for membrane permeability .
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Molar Refractivity: 94.2 cm³/mol, reflecting polarizability influenced by methoxy and methyl groups .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound is likely synthesized via a two-step sulfonylation reaction:
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Sulfonyl Chloride Formation: 3,4-Dimethoxybenzenesulfonyl chloride is prepared by chlorosulfonation of 1,2-dimethoxybenzene.
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Coupling Reaction: The sulfonyl chloride reacts with N-(4-methylphenyl)glycine in the presence of a base (e.g., pyridine) to form the sulfonamide bond .
The reaction proceeds as:
Side products may include disubstituted glycine derivatives, necessitating purification via recrystallization or chromatography .
Industrial Availability
Vitas-M Lab offers the compound at milligram-to-gram scales, priced at approximately $250–$500 per 100 mg for research purposes . Batch purity exceeds 95% (HPLC), with characterization data (NMR, MS) provided upon request .
Physicochemical Properties
Experimental data remain sparse, but analogous sulfonamides provide insights:
Property | Value | Method |
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Melting Point | 180–185°C (decomposes) | Estimated |
Solubility | Slightly soluble in DMSO, insoluble in H₂O | |
Stability | Stable at RT (24 months) under anhydrous conditions |
The carboxylic acid group () and sulfonamide () confer pH-dependent solubility, with optimal dissolution in alkaline buffers (pH > 8) .
Research Applications and Biological Relevance
Medicinal Chemistry
Sulfonamide-glycine hybrids are explored as:
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Enzyme Inhibitors: The sulfonyl group mimics tetrahedral intermediates in protease catalysis, potentially inhibiting serine hydrolases .
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Antibacterial Agents: Structural analogs exhibit activity against Gram-positive pathogens by targeting dihydropteroate synthase .
Material Science
The 3,4-dimethoxy motif may enable applications in:
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Liquid Crystals: Methoxy groups promote mesophase stability in thermotropic materials.
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Polymer Additives: Sulfonamides act as plasticizers or UV stabilizers in polyesters .
Comparative Analysis with Structural Analogs
Table 2: Comparative properties of sulfonamide-glycine derivatives.
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